molecular formula C16H29F2NOSSi B12966404 (S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide

(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B12966404
M. Wt: 349.6 g/mol
InChI Key: CQPISZLFCSMPNM-CKAQCJTGSA-N
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Description

(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide: Difluorocyclohexylsulfinamide , is a chiral sulfinamide compound. Let’s break down its structure:

  • The central core consists of a cyclohexyl ring with two fluorine atoms at the 4-position.
  • Attached to the cyclohexyl ring, we have a prop-2-yn-1-yl group, which contains a silicon atom (trimethylsilyl group).
  • The sulfinamide moiety is connected to the prop-2-yn-1-yl group, contributing to the compound’s chirality.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of Difluorocyclohexylsulfinamide. One common approach involves the following steps:

    Cyclohexyl Fluorination: Start with cyclohexane and introduce fluorine atoms at the 4-position using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).

    Alkyne Functionalization: Convert cyclohexyl fluoride to the corresponding alkyne (prop-2-yn-1-yl) using a base (e.g., potassium hydroxide).

    Sulfinamide Formation: React the alkyne with a sulfinamide reagent (e.g., N-phenylsulfinylamine) to obtain Difluorocyclohexylsulfinamide.

Industrial Production: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.

Chemical Reactions Analysis

Difluorocyclohexylsulfinamide participates in various chemical reactions:

    Oxidation: The sulfinamide group can be oxidized to the corresponding sulfonamide.

    Reduction: Reduction of the sulfinamide yields the amine.

    Substitution: The fluorine atoms on the cyclohexyl ring can undergo substitution reactions.

    Base-Catalyzed Rearrangements: The prop-2-yn-1-yl group may undergo rearrangements under basic conditions.

Common reagents include oxidants (e.g., m-CPBA), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Difluorocyclohexylsulfinamide finds applications in various fields:

    Asymmetric Synthesis: Its chirality makes it valuable for asymmetric transformations.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore or building block.

    Agrochemicals: It may serve as a precursor for crop protection agents.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In medicinal chemistry, it could target specific enzymes or receptors.
  • In asymmetric synthesis, it acts as a chiral auxiliary, influencing stereochemistry.

Comparison with Similar Compounds

Difluorocyclohexylsulfinamide stands out due to its unique combination of a cyclohexyl ring, fluorine atoms, and sulfinamide functionality. Similar compounds include other sulfinamides, but few possess the same structural features.

Properties

Molecular Formula

C16H29F2NOSSi

Molecular Weight

349.6 g/mol

IUPAC Name

N-[(1S)-1-(4,4-difluorocyclohexyl)-3-trimethylsilylprop-2-ynyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C16H29F2NOSSi/c1-15(2,3)21(20)19-14(9-12-22(4,5)6)13-7-10-16(17,18)11-8-13/h13-14,19H,7-8,10-11H2,1-6H3/t14-,21?/m1/s1

InChI Key

CQPISZLFCSMPNM-CKAQCJTGSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C#C[Si](C)(C)C)C1CCC(CC1)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C#C[Si](C)(C)C)C1CCC(CC1)(F)F

Origin of Product

United States

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